molecular formula C8H5NaO7S B1258088 4-sulfo-phthalic acid monosodium salt CAS No. 33562-89-9

4-sulfo-phthalic acid monosodium salt

Cat. No.: B1258088
CAS No.: 33562-89-9
M. Wt: 268.18 g/mol
InChI Key: SKFJOGJJIJEGMQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-sulfo-phthalic acid monosodium salt can be synthesized through the sulfonation of 1,2-benzenedicarboxylic acid (phthalic acid) using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic acid with concentrated sulfuric acid to introduce the sulfonic acid group at the 4-position. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt .

Industrial Production Methods

In industrial settings, the production of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-sulfo-phthalic acid monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone or sulfoxide derivatives, while reduction can yield sulfonamide or sulfonate esters .

Scientific Research Applications

4-sulfo-phthalic acid monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid and carboxylic acid groups allow the compound to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid: Lacks the sulfonic acid group, making it less versatile in certain applications.

    1,3-Benzenedicarboxylic acid, 5-sulfo-: Has a different sulfonation pattern, leading to different chemical properties and reactivity.

    1,4-Benzenedicarboxylic acid, 2-sulfo-: Another isomer with distinct chemical behavior

Uniqueness

4-sulfo-phthalic acid monosodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong acidic functionality and high solubility in water .

Properties

CAS No.

33562-89-9

Molecular Formula

C8H5NaO7S

Molecular Weight

268.18 g/mol

IUPAC Name

sodium;3,4-dicarboxybenzenesulfonate

InChI

InChI=1S/C8H6O7S.Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1

InChI Key

SKFJOGJJIJEGMQ-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+]

33562-89-9

Pictograms

Irritant

Synonyms

disodium phthalate
phthalate
phthalic acid
phthalic acid, copper salt
phthalic acid, dipotassium salt
phthalic acid, disodium salt
phthalic acid, monobarium salt
phthalic acid, monocalcium salt
phthalic acid, monoiron (2+) salt
phthalic acid, monolead (2+) salt
phthalic acid, monopotassium salt
phthalic acid, monoruthenium salt
phthalic acid, monosodium salt
phthalic acid, potassium salt
phthalic acid, potassium, sodium salt
phthalic acid, sodium salt
potassium hydrogen phthalate

Origin of Product

United States

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